molecular formula C10H15N3O2S B069168 Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 185040-33-9

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B069168
CAS No.: 185040-33-9
M. Wt: 241.31 g/mol
InChI Key: LBZSUTCUDDWYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of an ethylamino group at the 4-position, a methylthio group at the 2-position, and an ethyl ester group at the 5-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio reagent.

    Ethylation: The ethylamino group is introduced through an alkylation reaction using ethylamine.

    Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

    Continuous Stirred Tank Reactors (CSTR): for the condensation and substitution reactions.

    Distillation Units: for the purification of intermediates.

    Crystallization: for the final product isolation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or hydrogen gas with a palladium catalyst for reduction reactions.

    Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Amines: From reduction of nitro groups.

    Substituted Pyrimidines: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential pharmaceutical intermediate for drug development.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino and methylthio groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit or activate certain pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 4-(ethylamino)-2-(ethylthio)pyrimidine-5-carboxylate

Uniqueness

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 4-(ethylamino)-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-4-11-8-7(9(14)15-5-2)6-12-10(13-8)16-3/h6H,4-5H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZSUTCUDDWYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1C(=O)OCC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441117
Record name Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185040-33-9
Record name Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185040-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a room temperature solution of 4-chloro-2-methylthio-5-pyrimidinecarboxylate ethyl ester (10.00 g, 43.10 mmol) in 150 mL of tetrahydrofuran was added triethylamine (18.5 mL, 133 mmol) followed by 9 mL of a 70% aqueous solution of ethylamine. The solution was stirred for 30 minutes, then concentrated in vacuo and partitioned between chloroform and saturated aqueous sodium bicarbonate. The organic layer was dried over magnesium sulfate, filtered, and concentrated to provide 9.32 g (90%) of 4-ethylamino-2-methylthio-5-pyrimidinecarboxylate ethyl ester as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 0° C. solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (19 g, 82 mmol) in CH3CN (100 mL) was added a solution of aqueous ethylamine (70%, 8.1 g, 126 mmol). The resulting mixture was stirred at RT for 8 h. The organic solution was removed under reduced pressure, and the residue was partitioned between EtOAc and H2O. The aqueous layer was extracted with ethyl acetate (3×30 mL) and the combined organics were washed with brine, dried (MgSO4) and concentrated to give ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate (19.5 g, 99.1% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.49 (s, 1 H), 8.26 (t, J=4.8 Hz, 1 H), 4.23 (q, J=7.2 Hz, 2 H), 3.48 (q, J=7.2 Hz, 2 H), 2.44 (s, 3 H), 1.26 (t, J=7.2 Hz, 3 H), 1.13 (t, J=7.2 Hz, 3 H).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 15.0 g (64.0 mmol) of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate and 195 mL (1.39 mol) of triethylamine in 226 mL of THF are added 14.6 mL of aqueous 70% ethylamine solution. The mixture is stirred at room temperature for 2 hours. After diluting in water, the resulting mixture is extracted with ethyl acetate and the organic phase is dried over MgSO4. The product is purified by chromatography on silica gel, eluting with a cyclohexane/EtOAc mixture (8/15). 13.7 g of expected product are obtained in the form of a colourless oil. Yield=89%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
195 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
226 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89%

Synthesis routes and methods IV

Procedure details

A 22-L, 4-necked round-bottomed flask was equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask was charged with the ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate (1.53 kg, 6.56 mol), triethylamine (2.74 L, 19.7 mol, 3 eq), and 7.5 L of tetrahydrofuran to give a solution. The aqueous ethylamine (0.53 L, 6.56 mol, 1 eq) was added via the dropping funnel over 20 minutes. The reaction temperature rose to 35° C. during the addition. The reaction was stirred at ambient temperature for 2 hours. The reaction was checked for completion using TLC (SiO2; 7:3/heptane:ethyl acetate). The precipitate (triethylamine hydrochloride) was filtered off and washed 2 times with tetrahydrofuran, combining the washes with the original filtrate. The tetrahydrofuran was stripped to near dryness on a rotary evaporator. The residue was partitioned between saturated aqueous sodium bicarbonate (500 mL) and ethyl acetate (1 L). Note that there is carbon dioxide gas evolution from the bicarbonate both during the partitioning and the subsequent washes. The layers were separated and the organic layer washed 2 times with saturated aqueous sodium bicarbonate and 1 time with brine. The solution was dried over magnesium sulfate, filtered, and stripped to give the titled compound as an off-white solid. Yield: 95%.
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.53 kg
Type
reactant
Reaction Step Two
Quantity
2.74 L
Type
reactant
Reaction Step Two
Quantity
7.5 L
Type
reactant
Reaction Step Two
Quantity
0.53 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.